molecular formula C6H11ClO3S B14042508 cis-2-Methoxycyclopentane-1-sulfonyl chloride

cis-2-Methoxycyclopentane-1-sulfonyl chloride

Katalognummer: B14042508
Molekulargewicht: 198.67 g/mol
InChI-Schlüssel: HMNCIUASKYPWAQ-NTSWFWBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-2-Methoxycyclopentane-1-sulfonyl chloride: is a chemical compound with the molecular formula C6H11ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxy group and a cyclopentane ring. This compound is known for its reactivity and is used in various organic synthesis applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxycyclopentane-1-sulfonyl chloride typically involves the reaction of cis-2-methoxycyclopentanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

cis-2-Methoxycyclopentanol+SOCl2cis-2-Methoxycyclopentane-1-sulfonyl chloride+SO2+HCl\text{cis-2-Methoxycyclopentanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} cis-2-Methoxycyclopentanol+SOCl2​→cis-2-Methoxycyclopentane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: cis-2-Methoxycyclopentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methoxy group can lead to the formation of sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Sulfonic Acids: Formed by oxidation of the methoxy group.

Wissenschaftliche Forschungsanwendungen

cis-2-Methoxycyclopentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of cis-2-Methoxycyclopentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The methoxy group and cyclopentane ring influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

    cis-2-Methoxycyclopentane-1-sulfonamide: Similar structure but with an amide group instead of a chloride.

    cis-2-Methoxycyclopentane-1-sulfonate: Similar structure but with an ester group instead of a chloride.

    cis-2-Methoxycyclopentane-1-sulfonothioate: Similar structure but with a thiol group instead of a chloride.

Uniqueness: cis-2-Methoxycyclopentane-1-sulfonyl chloride is unique due to its high reactivity and versatility in organic synthesis. The presence of the sulfonyl chloride group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

Eigenschaften

Molekularformel

C6H11ClO3S

Molekulargewicht

198.67 g/mol

IUPAC-Name

(1R,2S)-2-methoxycyclopentane-1-sulfonyl chloride

InChI

InChI=1S/C6H11ClO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3/t5-,6+/m0/s1

InChI-Schlüssel

HMNCIUASKYPWAQ-NTSWFWBYSA-N

Isomerische SMILES

CO[C@H]1CCC[C@H]1S(=O)(=O)Cl

Kanonische SMILES

COC1CCCC1S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.